![molecular formula C22H22N4O4S B2991076 5-[(4-Methoxybenzyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941245-57-4](/img/structure/B2991076.png)
5-[(4-Methoxybenzyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
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Description
5-[(4-Methoxybenzyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Evaluation
Compounds incorporating 4-methoxybenzyl groups have been synthesized and evaluated for their anticancer activity. For instance, derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one were prepared and screened against a panel of cancer cell lines, showcasing the methodological framework for evaluating similar compounds' therapeutic potential (Bekircan et al., 2008).
Antimicrobial Activities
The antimicrobial properties of new 1,2,4-triazole derivatives, including those modified with 4-methoxybenzyl groups, have been investigated. These compounds were assessed against various microorganisms, indicating a potential research application in developing new antimicrobial agents (Bektaş et al., 2007).
Novel Synthetic Routes and Fluorescent Properties
Research has also focused on developing synthetic routes for oxazole derivatives and studying their fluorescent properties. Such studies are crucial for the development of new materials with potential applications in sensing, imaging, and as fluorescent markers (Rangnekar & Rajadhyaksha, 1986).
Corrosion Inhibition
Derivatives incorporating methoxyphenyl groups have been examined for their corrosion inhibition performance on metals in acidic solutions, providing insights into applications for chemical compounds in materials science and engineering (Yadav et al., 2016).
Molecular Docking Studies
Benzimidazole derivatives bearing 1,2,4-triazole and methoxyphenyl groups have been studied for their potential as EGFR inhibitors through molecular docking studies, indicating the compound's relevance in drug discovery and molecular biology research (Karayel, 2021).
properties
IUPAC Name |
5-[(4-methoxyphenyl)methylamino]-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-29-18-8-4-16(5-9-18)15-24-22-20(14-23)25-21(30-22)17-6-10-19(11-7-17)31(27,28)26-12-2-3-13-26/h4-11,24H,2-3,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYMKULVYGLHLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Methoxybenzyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile |
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